4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
4-(Difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a methoxyphenyl group attached to the pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials and chemical products
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine
- 2-(Difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
- 6-Bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group contributes to its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c1-3-21-16-13(9-19-21)12(15(17)18)8-14(20-16)10-4-6-11(22-2)7-5-10/h4-9,15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRACPAZKPJES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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